Sulfonated poly(p-phenylene)-based ionomer/PTFE composite membrane with enhanced performance and durability for energy conversion devices
Journal of Power Sources Pub Date: 2023-07-26 DOI: 10.1016/j.jpowsour.2023.233422
Abstract
Proton exchange membranes (PEMs) have to be fabricated as thin as possible to minimize the ohmic loss in the cell voltage of proton exchange membrane fuel cells (PEMFCs) and water electrolyzers (PEMWEs). Additionally, the dimensional and mechanical stabilities of the PEMs must be maintained because they are critical for prolonging the cell lifespan in energy conversion devices that are used in moist environments. Herein, a sulfonated poly(p-phenylene)-based (SPP) multiblock ionomer is impregnated into a porous polytetrafluoroethylene (PTFE) substrate as a practical strategy for fabricating a mechanically robust and thin membrane. A five-layered structure is fabricated using two PTFE substrates as the composite membrane to increase the interfacial area between the SPP ionomer and PTFE; PTFE is treated with n-propyl alcohol to mediate the interfacial interactions between the two incompatible components. The composite membrane exhibits enhanced dimensional stability and mechanical properties compared with those of the pristine membrane owing to the SPP ionomer interlocking with PTFE. Regarding the electrochemical properties, the cell performance of the composite membrane displays a high current density of 1.52 A/cm2 at 0.5 V and 7.90 A/cm2 at 1.9 V for PEMFC and PEMWE, respectively; these densities are 32% and 16% greater, respectively, than that of Nafion212.Recommended Literature
- [1] Atomic oxygen effects on silvered polyimide films and their surface modification by poly(siloxane amic acid) ammonium salts
- [2] Benzoic acid resin (BAR): a heterogeneous redox organocatalyst for continuous flow synthesis of benzoquinones from β-O-4 lignin models†
- [3] Bulk vs. surface flame retardancy of fully bio-based polyamide 10,10†
- [4] Bromine anion-induced synthesis of copper nanoplates and their recyclable catalytic activity towards 4-nitrophenol reduction†
- [5] C–H Bonds as Functional Groups: Simultaneous Generation of Multiple Stereocenters by Enantioselective Hydroxylation at Unactivated Tertiary C–H Bonds
- [6] C,C-Diacetylenic phosphaalkenes in palladium-catalyzed cross-coupling reactions†
- [7] Calculated details of a mechanism for conversion of N2 to NH3 at the FeMo cluster of nitrogenase
- [8] Boosting the advantages of biosensors: Niche applicability and fitness for environmental purpose
- [9] Benzothiadiazole-oligothiophene flanked dicyanomethylenated quinacridone for non-fullerene acceptors in polymer solar cells†
- [10] Camptothecin prodrug block copolymer micelles with high drug loading and target specificity†
Journal Name:Journal of Power Sources
research_products
-
CAS no.: 97511-04-1
-
CAS no.: 469-21-6